AGN 194078

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

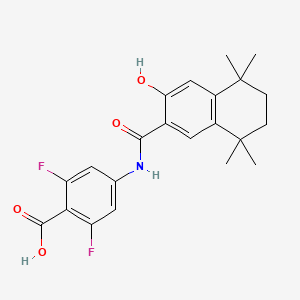

C22H23F2NO4 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2,6-difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C22H23F2NO4/c1-21(2)5-6-22(3,4)14-10-17(26)12(9-13(14)21)19(27)25-11-7-15(23)18(20(28)29)16(24)8-11/h7-10,26H,5-6H2,1-4H3,(H,25,27)(H,28,29) |

InChI Key |

BCKLKOYFMACAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

AGN 194078: A Deep Dive into its Mechanism of Action as a Selective RARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 194078 is a synthetic retinoid that has been identified as a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα). Its mechanism of action is centered on its ability to mimic endogenous retinoic acid, binding to and activating RARα, which in turn modulates the transcription of a specific set of target genes. This targeted activity on a single RAR isoform makes this compound a valuable tool for dissecting the specific physiological roles of RARα and a potential therapeutic agent with a more refined side-effect profile compared to non-selective retinoids. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional activity, the signaling pathway it modulates, and the experimental methodologies used to characterize it.

Core Mechanism of Action: Selective RARα Activation

This compound functions as a selective agonist for the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] The primary mechanism involves the direct binding of this compound to the ligand-binding domain of RARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This transformed receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, ultimately leading to the initiation of gene transcription.

Quantitative Analysis of this compound Activity

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Isoforms

| Receptor Isoform | Dissociation Constant (Kd) (nM) |

| RARα | 3 |

| RARβ | No binding detected |

| RARγ | 5600 |

Data sourced from MedChemExpress.[1]

Table 2: Functional Activity of this compound in Transcriptional Activation Assays

| Receptor Isoform | EC50 (nM) | Efficacy (%) |

| RARα | 112 | 100 |

| RARβ | >1000 | ~10 |

| RARγ | >1000 | ~10 |

Data sourced from MedChemExpress.[1]

The RARα Signaling Pathway

The mechanism of action of this compound is best understood through the visualization of the RARα signaling pathway. Upon cell entry, this compound translocates to the nucleus and binds to the RARα subunit of a RARα/RXR heterodimer. This ligand binding event triggers a cascade of molecular interactions that ultimately results in altered gene expression.

Detailed Experimental Protocols

The quantitative data presented above were generated using standard biochemical and cell-based assays. While the specific details from the original characterization of this compound are not publicly available, the following sections describe the general and widely accepted protocols for these types of experiments.

Radioligand Binding Assay (for Kd determination)

This assay is employed to determine the binding affinity of a ligand (this compound) for its receptor (RAR isoforms).

Objective: To quantify the equilibrium dissociation constant (Kd) of this compound for RARα, RARβ, and RARγ.

General Protocol:

-

Receptor Preparation: Nuclear extracts or whole-cell lysates containing the specific RAR isoform are prepared from transfected cells (e.g., Sf9 insect cells or mammalian cells like HEK293) or from tissues known to express the receptor.

-

Radioligand: A radiolabeled form of a known RAR ligand (e.g., [³H]-all-trans retinoic acid) is used as a tracer.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (an indirect measure of Kd) is then calculated using the Cheng-Prusoff equation.

References

AGN 194078 as a selective RAR alpha agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AGN 194078, a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of RARα and the therapeutic potential of its selective modulators.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating a wide array of biological processes, including cell growth, differentiation, and embryonic development.[1] There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ), each with distinct tissue distribution and physiological functions.[1] The development of subtype-selective RAR modulators is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects. This compound has emerged as a valuable research tool due to its high affinity and selectivity for RARα.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, focusing on its binding affinity and functional activity at the three RAR subtypes.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptors

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 3 |

| RARβ | No binding |

| RARγ | 5600 |

Data sourced from MedChemExpress.[2]

Table 2: Functional Activity of this compound in Transactivation Assays

| Receptor Subtype | EC50 (nM) | Efficacy (%) |

| RARα | 112 | 100 |

| RARβ | >1000 | ~10 |

| RARγ | >1000 | ~10 |

Data sourced from MedChemExpress.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the different RAR subtypes.

Objective: To quantify the affinity of this compound for RARα, RARβ, and RARγ.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the RAR ligand-binding domain (LBD).

Materials:

-

Human recombinant RARα-LBD, RARβ-LBD, and RARγ-LBD

-

Radiolabeled ligand (e.g., [³H]9-cis-Retinoic Acid)

-

Unlabeled this compound

-

Assay Buffer (e.g., modified Tris-HCl buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a fixed concentration of the recombinant RAR-LBD with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known pan-RAR agonist).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Kd value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is its dissociation constant.

Transactivation Assay

This assay measures the ability of this compound to activate gene transcription through the RARs.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist for RARα, RARβ, and RARγ.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a retinoic acid response element (RARE). Cells are co-transfected with an expression vector for the specific RAR subtype and the RARE-reporter plasmid. Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vectors for human RARα, RARβ, and RARγ

-

Reporter plasmid containing a RARE upstream of a reporter gene (e.g., pGL3-RARE-luc)

-

Transfection reagent

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the RAR expression vector and the RARE-reporter plasmid using a suitable transfection reagent. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for another 16-24 hours.

-

Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

-

Normalize the reporter gene activity to the control reporter activity.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the EC50 and maximum efficacy.

Myeloid Differentiation Assay (Proposed)

This proposed experiment would assess the ability of this compound to induce the differentiation of myeloid precursor cells.

Objective: To evaluate the potential of this compound to induce differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes.

Principle: HL-60 cells are a well-established model for studying myeloid differentiation. Retinoids can induce these cells to differentiate into granulocyte-like cells, a process that can be monitored by assessing changes in cell morphology and the expression of specific cell surface markers.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum

-

This compound

-

All-trans retinoic acid (ATRA) as a positive control

-

Trypan blue solution

-

Phosphate-buffered saline (PBS)

-

Wright-Giemsa stain

-

Fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14)

-

Flow cytometer

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium.

-

Seed the cells at a specific density and treat them with various concentrations of this compound or ATRA. Include a vehicle-treated control.

-

Incubate the cells for a period of 5-7 days.

-

Morphological Assessment:

-

At different time points, harvest the cells and prepare cytospins.

-

Stain the slides with Wright-Giemsa stain.

-

Examine the cells under a microscope for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of segmented nuclei.

-

-

Immunophenotyping by Flow Cytometry:

-

Harvest the cells and wash them with PBS.

-

Incubate the cells with fluorescently labeled antibodies against CD11b and other relevant markers.

-

Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

-

-

Functional Assays (Optional):

-

Assess functional maturation by performing assays such as the nitroblue tetrazolium (NBT) reduction assay to measure respiratory burst activity.

-

Mandatory Visualizations

Signaling Pathway

Caption: RARα Signaling Pathway Activated by this compound.

Experimental Workflows

Caption: Workflow for Competitive Radioligand Binding Assay.

Caption: Workflow for RAR Transactivation Assay.

Caption: Workflow for Myeloid Differentiation Assay.

References

Downstream Targets of AGN 194078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 194078 is a synthetic retinoid that has been identified as a potent and highly selective agonist for the Retinoic Acid Receptor Alpha (RARα). Its high affinity and selectivity for RARα make it a valuable tool for dissecting the specific roles of this nuclear receptor subtype in various biological processes, including cellular differentiation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the known and potential downstream targets of this compound, based on the established mechanism of action of RARα agonists. While direct, large-scale screening studies specifically utilizing this compound are not extensively available in the public domain, this document extrapolates the expected downstream effects based on the well-characterized RARα signaling pathway and findings from studies involving other RARα agonists.

Core Mechanism of Action: The RARα Signaling Pathway

The biological effects of this compound are mediated through its interaction with the Retinoic Acid Receptor Alpha (RARα), a ligand-dependent transcription factor. In its inactive state, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of target genes. In the absence of a ligand, the RARα-RXR heterodimer is associated with corepressor proteins, which leads to the transcriptional repression of these target genes.

Upon binding of an agonist such as this compound to the ligand-binding domain of RARα, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. These coactivator complexes often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more open chromatin structure. This accessible chromatin state allows for the assembly of the basal transcription machinery and subsequent activation of target gene transcription.

Known and Potential Downstream Targets of RARα Activation

Due to its high selectivity, the downstream targets of this compound are expected to be genes that are directly or indirectly regulated by RARα. The following table summarizes known RARα target genes that have been identified in various studies using other RARα agonists or through genetic approaches. These represent high-probability downstream targets of this compound.

| Gene Symbol | Gene Name | Function |

| RARA | Retinoic acid receptor alpha | Positive autoregulation |

| RARB | Retinoic acid receptor beta | Tumor suppressor, cell differentiation |

| HOXA1 | Homeobox A1 | Embryonic development, cell differentiation |

| HOXB1 | Homeobox B1 | Embryonic development, neuronal differentiation |

| CYP26A1 | Cytochrome P450 family 26 subfamily A member 1 | Retinoic acid metabolism |

| CRABP2 | Cellular retinoic acid binding protein 2 | Intracellular retinoic acid transport |

| p21 (CDKN1A) | Cyclin dependent kinase inhibitor 1A | Cell cycle arrest |

| C/EBPε | CCAAT/enhancer binding protein epsilon | Myeloid differentiation |

| TGM2 | Transglutaminase 2 | Apoptosis, cell adhesion |

Note: This table represents potential targets. Definitive identification of this compound-regulated genes requires specific experimental validation.

Experimental Protocols

To identify and quantify the downstream targets of this compound, a standard experimental workflow involving cell culture, treatment, and gene expression analysis can be employed.

Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cell line known to express RARα and be responsive to retinoic acid, for example, breast cancer cell lines (e.g., MCF-7), neuroblastoma cell lines (e.g., SH-SY5Y), or embryonic carcinoma cells (e.g., F9).

-

Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C or -80°C.

-

Treatment:

-

Seed the cells in culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

-

Prepare working concentrations of this compound by diluting the stock solution in the cell culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 1 nM to 1 µM).

-

Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

-

Incubate the cells for a specific duration (e.g., 6, 12, 24, or 48 hours) to capture both early and late gene expression changes.

-

RNA Extraction and Quality Control

-

Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).

-

RNA Extraction: Isolate total RNA using a standard protocol such as the TRIzol-chloroform method or a column-based RNA purification kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

-

Assess the integrity of the RNA using agarose gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

-

Gene Expression Analysis

A. Real-Time Quantitative PCR (RT-qPCR)

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR: Perform qPCR using a qPCR instrument, a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry), and gene-specific primers for the target genes and one or more housekeeping genes (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

B. RNA Sequencing (RNA-Seq)

-

Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between the this compound-treated and vehicle control groups.

-

Data Presentation

Quantitative data from gene expression analysis should be presented in a clear and structured format. The following table is a template that can be used to summarize findings from an RNA-Seq experiment.

| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | p-value | Adjusted p-value (FDR) |

| Gene X | 2.5 | 0.001 | 0.005 |

| Gene Y | -1.8 | 0.005 | 0.01 |

| Gene Z | 3.1 | <0.0001 | <0.001 |

Conclusion and Future Directions

This compound, as a selective RARα agonist, is a powerful tool for elucidating the specific functions of this nuclear receptor. While the general mechanism of RARα signaling is well-understood, leading to the prediction of numerous downstream targets, comprehensive and specific studies on the effects of this compound on the transcriptome are needed. Future research employing techniques such as RNA-Seq and ChIP-Seq will be invaluable in definitively identifying the direct and indirect downstream targets of this compound. Such studies will not only enhance our understanding of RARα biology but also aid in the development of novel therapeutic strategies targeting this pathway.

An In-Depth Technical Guide to the Binding Affinity of AGN 194078 for Retinoic Acid Receptor (RAR) Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic retinoid AGN 194078 for the three subtypes of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. This document includes quantitative binding data, detailed experimental methodologies for assessing binding affinity, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Core Data: this compound Binding Affinity

This compound is a selective RARα agonist, demonstrating a strong preference for this subtype over RARβ and RARγ. The binding affinities, expressed as dissociation constants (Kd), are summarized in the table below. A lower Kd value indicates a higher binding affinity.

| RAR Subtype | Binding Affinity (Kd) in nM | Summary of Selectivity |

| RARα | 3 nM[1] | High Affinity |

| RARβ | Unable to bind[1] | No Affinity |

| RARγ | 5600 nM[1] | Very Weak Affinity |

In addition to its binding selectivity, this compound exhibits functional selectivity. It maintains full transcriptional activity through RARα with an EC50 value of 112 nM.[1] In contrast, it only activates RARβ and RARγ with approximately 10% efficacy at a high concentration of 1000 nM.[1]

RAR Signaling Pathway

Retinoic acid receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to a ligand such as retinoic acid or a synthetic agonist like this compound, RARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This signaling cascade plays a critical role in various biological processes, including embryonic development, cell differentiation, and proliferation.

Caption: RAR signaling pathway activated by this compound.

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound for RAR subtypes is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods for nuclear receptor binding assays.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to each RAR subtype and to subsequently calculate the dissociation constant (Ki).

Materials:

-

Recombinant Human RARα, RARβ, and RARγ Ligand Binding Domains (LBDs): Expressed and purified from a suitable system (e.g., insect cells).

-

Radioligand: A tritiated high-affinity pan-RAR agonist, such as [³H]9-cis-Retinoic Acid.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled pan-RAR agonist (e.g., 1 µM 9-cis-retinoic acid).

-

Assay Buffer: A suitable buffer, such as Tris-HCl, pH 7.4.

-

Scintillation Proximity Assay (SPA) Beads or Filtration Apparatus: For separating bound from free radioligand.

-

Microplate Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dilute the RAR-LBDs, radioligand, and non-specific binding control to their final working concentrations in the assay buffer.

-

-

Assay Setup (for a 384-well plate):

-

Total Binding: Add assay buffer, RAR-LBD, and radioligand to designated wells.

-

Non-specific Binding: Add assay buffer, RAR-LBD, radioligand, and the non-specific binding control to designated wells.

-

Competitive Binding: Add the serial dilutions of this compound, RAR-LBD, and radioligand to the remaining wells.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Separation of Bound and Free Ligand:

-

SPA Method: Add SPA beads to each well and allow them to settle.

-

Filtration Method: Transfer the contents of each well to a filter plate and wash to remove unbound radioligand.

-

-

Detection: Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

References

Investigating the Role of Retinoic Acid Receptor Alpha with the Selective Agonist AGN 194078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid receptor alpha (RARα), a ligand-dependent transcription factor, plays a pivotal role in cellular differentiation, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and developmental disorders. This technical guide delves into the investigation of RARα function through the use of AGN 194078, a potent and selective RARα agonist. We provide a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo characterization, and a framework for data analysis and interpretation. This document is intended to serve as a valuable resource for researchers seeking to elucidate the therapeutic potential of targeting RARα with selective agonists like this compound.

Introduction to Retinoic Acid Receptor Alpha (RARα)

Retinoic acid receptors (RARs) are members of the nuclear receptor superfamily that mediate the biological effects of retinoic acid (RA), a metabolite of vitamin A. There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ), each encoded by a separate gene. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins, leading to transcriptional repression. Upon ligand binding, a conformational change occurs, resulting in the dissociation of corepressors and the recruitment of coactivator complexes, which ultimately activates gene transcription.

RARα is ubiquitously expressed and plays a crucial role in the regulation of numerous physiological processes, including embryonic development, hematopoiesis, and immune function. Dysregulation of RARα signaling is notably associated with acute promyelocytic leukemia (APL), where a chromosomal translocation results in the formation of the PML-RARα fusion protein.

This compound: A Selective RARα Agonist

This compound is a synthetic retinoid that has been identified as a highly selective agonist for RARα. Its selectivity is a key attribute for dissecting the specific functions of RARα without the confounding effects of activating RARβ and RARγ.

Pharmacological Profile of this compound

The selectivity of this compound for RARα has been quantified through binding and functional assays. The dissociation constant (Kd) and the half-maximal effective concentration (EC50) are key parameters that describe its affinity and potency, respectively.

| Parameter | Receptor | Value (nM) |

| Kd | RARα | 3 |

| RARβ | >10,000 | |

| RARγ | 5600 | |

| EC50 | RARα | 112 |

| RARβ | >1000 (approx. 10% efficacy) | |

| RARγ | >1000 (approx. 10% efficacy) |

Table 1: In vitro pharmacological data for this compound. Data compiled from publicly available sources.

RARα Signaling Pathways

Activation of RARα by this compound initiates a cascade of molecular events that culminate in the regulation of specific target genes. The canonical pathway involves the recruitment of coactivators and the initiation of transcription.

Caption: Canonical RARα signaling pathway upon activation by this compound.

Key target genes of RARα signaling are involved in a multitude of cellular processes:

-

Cell Cycle Control: Genes such as CDKN1A (p21) are upregulated, leading to cell cycle arrest.

-

Differentiation: In specific cell types like podocytes, RARα activation induces the expression of differentiation markers such as NPHS1 (nephrin), NPHS2 (podocin), and WT1. In myeloid cells, it promotes granulocytic differentiation.

-

Apoptosis: RARα can induce apoptosis through the regulation of pro- and anti-apoptotic genes.

-

Development: Homeobox (HOX) genes, critical for embryonic development, are well-established targets of RARα signaling.

Experimental Protocols

A thorough investigation of the role of RARα with this compound necessitates a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

This assay is used to determine the binding affinity (Kd) of this compound for RARα.

Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to the RARα protein.

Materials:

-

Recombinant human RARα protein

-

[³H]-all-trans retinoic acid (or other suitable radioligand)

-

This compound

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate a fixed concentration of recombinant RARα protein with a fixed concentration of [³H]-all-trans retinoic acid in the presence of varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of non-radiolabeled all-trans retinoic acid).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kd value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.

This assay measures the ability of this compound to activate RARα-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for RARα and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter. Activation of RARα by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector for human RARα

-

Luciferase reporter plasmid with a RARE promoter (e.g., pGL4.27[luc2P/RARE/Hygro])

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the RARα expression vector and the RARE-luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

-

After transfection, treat the cells with a range of concentrations of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Caption: A typical experimental workflow for characterizing a selective RARα agonist.

In Vivo Studies

The in vivo efficacy and safety of this compound can be evaluated in various animal models depending on the therapeutic area of interest.

-

Oncology: Xenograft models using human cancer cell lines expressing RARα can be used to assess the anti-tumor activity of this compound.

-

Kidney Disease: Models of chronic kidney disease, such as those induced by adriamycin or in HIV-transgenic mice, can be employed to investigate the protective effects of this compound on podocytes and renal function.

-

Dermatology: Animal models of psoriasis or other skin disorders can be utilized to evaluate the therapeutic potential of topical or systemic administration of this compound.

Efficacy can be assessed by monitoring various parameters, including:

-

Tumor growth inhibition

-

Reduction in proteinuria and improvement in kidney histology

-

Amelioration of skin lesions

-

Changes in the expression of RARα target genes in target tissues

Potential toxicity should be evaluated by monitoring:

-

Body weight and general health of the animals

-

Complete blood counts and serum chemistry

-

Histopathological examination of major organs

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

| Study Type | Animal Model | This compound Dose | Outcome Measure | Result |

| In Vivo Efficacy | Murine Model of Allergic Airway Inflammation | 1 mg/kg, i.p. | IL-9 expression in lung | Significant reduction compared to vehicle control |

| In Vivo Toxicity | Healthy Mice | Up to 10 mg/kg, oral | Body weight change over 14 days | No significant change |

| Clinical signs of toxicity | None observed | |||

| Gross pathology at necropsy | No abnormalities detected |

Table 2: Representative table for summarizing in vivo data for a selective RARα agonist. Note: Specific quantitative data for this compound from in vivo studies is limited in publicly available literature; this table serves as a template.

Conclusion

The selective RARα agonist this compound represents a powerful tool for investigating the multifaceted roles of RARα in health and disease. The experimental protocols and workflows outlined in this technical guide provide a robust framework for characterizing the pharmacological properties and therapeutic potential of this and other selective RARα modulators. A thorough understanding of the signaling pathways and a systematic approach to in vitro and in vivo evaluation are critical for advancing the development of novel therapies targeting RARα. Further research, particularly in well-defined animal models of disease, is warranted to fully elucidate the clinical utility of this compound.

An In-depth Technical Guide to the Cellular Pathways Modulated by AGN-2979

Disclaimer: Initial searches for "AGN 194078" did not yield any relevant scientific information. This guide focuses on AGN-2979 , a compound with a similar designation, under the assumption of a typographical error in the original query. AGN-2979, chemically identified as 3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione, is recognized for its inhibitory action on the activation of tryptophan hydroxylase and its potential antidepressant properties.[1][2][3]

Core Cellular Pathways Modulated by AGN-2979

AGN-2979 primarily modulates the serotonin synthesis pathway through its interaction with tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. Additionally, evidence suggests a secondary mechanism involving the modulation of potassium (K+) channels.

Inhibition of Tryptophan Hydroxylase (TPH) Activation

The principal mechanism of action of AGN-2979 is the inhibition of TPH activation.[1][4] It does not directly inhibit the basal activity of the enzyme but rather prevents its activation under conditions of neuronal stimulation. This includes blocking the increase in TPH activity that occurs when brainstem slices are exposed to a depolarizing medium or to agents that mobilize intracellular calcium. Furthermore, AGN-2979 has been shown to block the calcium-calmodulin-dependent activation of TPH in supernatant preparations of the enzyme under phosphorylating conditions. This inhibitory action on TPH activation leads to a reduction in serotonin (5-HT) synthesis in the brain.

References

- 1. medkoo.com [medkoo.com]

- 2. Antidepressant-like action of AGN 2979, a tryptophan hydroxylase activation inhibitor, in a chronic mild stress model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AGN-2979, an inhibitor of tryptophan hydroxylase activation, does not affect serotonin synthesis in Flinders Sensitive Line rats, a rat model of depression, but produces a significant effect in Flinders Resistant Line rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AGN 2979 [3(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4, 4-dimethylpiperidine-2,6-dione]. An inhibitor of the activation of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN 194078: A Selective RARα Agonist in Cancer Cell Line Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 194078 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-activated transcription factors. RARs, upon binding with retinoids like all-trans retinoic acid (ATRA), play a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in the pathogenesis of various cancers. This compound, with its high affinity and selectivity for RARα, serves as a valuable tool for investigating the specific role of this receptor subtype in cancer biology and for exploring its potential as a therapeutic target. This guide provides a comprehensive overview of the research on this compound in cancer cell lines, focusing on its mechanism of action, effects on cellular processes, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects by binding to RARα with high affinity. This binding event initiates a cascade of molecular events that ultimately lead to changes in gene expression.

Signaling Pathway of RARα Activation

The activation of RARα by this compound follows a well-established pathway for nuclear receptors.

Figure 1. Mechanism of RARα activation by this compound.

In its unliganded state, the RARα/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex is associated with co-repressor proteins that silence gene transcription. The binding of this compound to RARα induces a conformational change in the receptor, leading to the dissociation of the co-repressor complex and the recruitment of co-activator proteins. This switch from a repressive to an activating complex initiates the transcription of target genes involved in critical cellular processes.

Effects on Cancer Cell Lines

Research on RARα agonists, including compounds structurally and functionally similar to this compound, has demonstrated significant effects on cancer cell proliferation, cell cycle progression, and apoptosis. While specific quantitative data for this compound is limited in publicly available literature, the known functions of RARα activation provide a strong basis for its expected activities.

Cell Cycle Arrest

Activation of RARα is frequently associated with cell cycle arrest, primarily in the G0/G1 or G1 phase. This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Figure 2. Signaling pathway of this compound-induced cell cycle arrest.

The mechanism of RARα-induced G1 arrest involves the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27KIP1. These proteins inhibit the activity of cyclin/CDK complexes, specifically Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1 to S phase transition. The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, halting cell cycle progression.

Apoptosis

In addition to cell cycle arrest, RARα activation can induce apoptosis, or programmed cell death, in various cancer cell lines.

Figure 3. Signaling pathway of this compound-induced apoptosis.

The pro-apoptotic effects of RARα activation are mediated through multiple pathways. One key mechanism involves the induction of tissue transglutaminase (TGase II), an enzyme implicated in the apoptotic process. Furthermore, RARα signaling can upregulate the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a member of the TNF superfamily that triggers the extrinsic apoptosis pathway by binding to its death receptors, leading to the activation of a caspase cascade and subsequent cell death.

Quantitative Data

While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly accessible literature, the compound's high affinity for RARα suggests potent biological activity. The EC50 for the transcriptional activation of RARα by this compound is reported to be 112 nM. It is important to note that the IC50 for growth inhibition will vary depending on the cancer cell line and the specific experimental conditions.

Table 1: Binding Affinity and Transcriptional Activity of this compound

| Parameter | Receptor | Value |

| Binding Affinity (Kd) | RARα | 3 nM |

| RARβ | No binding | |

| RARγ | 5600 nM | |

| Transcriptional Activity (EC50) | RARα | 112 nM |

Data compiled from publicly available sources.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on cancer cell lines. Specific details may need to be optimized for different cell lines and experimental setups.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 4. Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 5. Workflow for an Annexin V/PI apoptosis assay.

-

Treatment: Treat cells with this compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Figure 6. Workflow for cell cycle analysis using PI staining.

-

Treatment: Treat cells with this compound.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold ethanol.

-

RNase Treatment: Treat the fixed cells with RNase to degrade RNA.

-

Staining: Stain the cells with a solution containing Propidium Iodide.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Figure 7. General workflow for Western blotting.

-

Sample Preparation: Treat cells with this compound, lyse the cells, and determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p21, p27, Cyclin D1, cleaved Caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and selective RARα agonist that holds significant promise as a research tool for dissecting the role of RARα in cancer. Its ability to induce cell cycle arrest and apoptosis in cancer cell lines underscores the therapeutic potential of targeting this pathway. Further research is warranted to establish the efficacy of this compound in a broader range of cancer cell lines and to elucidate the full spectrum of its downstream signaling effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and execute studies aimed at furthering our understanding of this compound and its potential applications in oncology.

The Role of Retinoic Acid Receptor Antagonists in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in embryonic development, regulating a vast array of processes from patterning of the body axis to organogenesis. The effects of RA are primarily mediated by the retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily and function as ligand-inducible transcription factors. The study of RAR function has been greatly advanced by the use of synthetic antagonists that can selectively block RA signaling. This technical guide provides an in-depth overview of the application of RAR antagonists in developmental biology research, with a focus on the well-characterized pan-RAR antagonists AGN 193109 and BMS-189453. We will explore their mechanism of action, summarize key quantitative findings from developmental studies in tabular format, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to Retinoic Acid Signaling in Development

Retinoic acid plays a pivotal role as a morphogen during embryonic development, meaning its concentration gradient provides positional information to cells, influencing their fate and differentiation.[1][2][3][4][5] This signaling is crucial for the proper formation of the nervous system, limbs, heart, and other organs. The RA signaling pathway begins with the cellular uptake of retinol (Vitamin A) and its conversion to RA. RA then diffuses into the nucleus and binds to RARs, which are typically heterodimerized with retinoid X receptors (RXRs). This binding event induces a conformational change in the RAR-RXR complex, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.

RAR antagonists are invaluable tools for dissecting the precise roles of RA signaling at different developmental stages and in specific tissues. By blocking the binding of endogenous RA to RARs, these molecules can induce phenotypes that often mimic those seen in genetic knockout models of RA signaling components. This pharmacological approach allows for temporal control of RA signaling inhibition, providing insights that can be difficult to obtain from genetic models alone.

Featured RAR Antagonists in Developmental Research

While the initially specified compound, AGN 194078, is a selective RARα agonist and thus stimulates the receptor, this guide will focus on RAR antagonists which are more pertinent to loss-of-function studies in developmental biology. Two of the most widely used RAR antagonists in this field are AGN 193109 and BMS-189453.

-

AGN 193109: A high-affinity pan-RAR antagonist, meaning it blocks all three RAR subtypes (α, β, and γ). It has been instrumental in studying the effects of RA deprivation in various developmental contexts.

-

BMS-189453: Another potent pan-RAR antagonist that has been extensively used to investigate the consequences of blocking RA signaling, particularly in studies of spermatogenesis and testicular development.

Quantitative Data from Developmental Studies

The following tables summarize quantitative data from studies utilizing RAR antagonists to probe developmental processes.

| Study Focus | Model Organism | Antagonist Used | Concentration/Dose | Key Quantitative Findings | Reference |

| Hindbrain Patterning | Xenopus laevis | AGN 193109 | 10⁻⁶ M | Luciferase activity (RA reporter) decreased to 30% of control. | |

| Spermatogenesis | Mouse | BMS-189453 | 5 mg/kg for 7 days | Significant disruption of spermiogenesis. | |

| Testicular Toxicity | Rat | BMS-189453 | 15, 60, 240 mg/kg for 1 month | Marked testicular degeneration and atrophy at all doses. | |

| Limb Development | Rat (in vitro) | RARα antagonist | Not specified | Counteracted differentiation-inhibiting effects of a RARα agonist. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments using RAR antagonists. Below are representative protocols derived from the literature.

In Vitro Treatment of Xenopus Embryos

This protocol is adapted from studies investigating the role of RA in early embryonic patterning.

-

Embryo Collection and Staging: Collect Xenopus laevis embryos and stage them according to Nieuwkoop and Faber.

-

Antagonist Preparation: Prepare a stock solution of AGN 193109 in DMSO. For a final treatment concentration of 10⁻⁶ M, dilute the stock solution in 0.1% DMSO in Steinberg's solution.

-

Treatment: At the desired developmental stage (e.g., gastrula), place the embryos in the AGN 193109 solution. A control group should be treated with 0.1% DMSO in Steinberg's solution.

-

Incubation: Incubate the embryos for the desired duration at the appropriate temperature for Xenopus development.

-

Analysis: Following treatment, embryos can be fixed for in situ hybridization to analyze gene expression patterns, or processed for morphological analysis to observe developmental defects. For quantitative analysis of RA signaling, a reporter assay (e.g., luciferase) can be employed.

In Vivo Administration of RAR Antagonists in Rodents

This protocol is a general guideline for studying the effects of RAR antagonists on mammalian development, such as spermatogenesis.

-

Animal Model: Use sexually mature male mice or rats of a specified strain (e.g., CD-1 mice or Sprague Dawley rats).

-

Antagonist Formulation: Prepare BMS-189453 for oral gavage. The vehicle will depend on the compound's solubility and the specific study design.

-

Dosing Regimen: Administer the antagonist daily via oral gavage at the desired dose (e.g., 5 mg/kg). A control group should receive the vehicle alone. The duration of treatment will depend on the process being studied (e.g., 7 days for initial effects on spermatogenesis).

-

Monitoring: Monitor the animals daily for any signs of toxicity.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect the relevant tissues (e.g., testes). Tissues can be fixed for histological analysis to observe cellular changes, or processed for molecular analysis (e.g., qRT-PCR) to measure changes in gene expression.

Visualizing Pathways and Workflows

Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention for RAR antagonists.

Caption: Retinoic acid signaling pathway and antagonist intervention.

Experimental Workflow for Studying Developmental Inhibitors

This diagram outlines a typical workflow for investigating the effects of a developmental inhibitor like an RAR antagonist.

Caption: General workflow for developmental inhibitor studies.

Conclusion

The use of RAR antagonists has been fundamental to our understanding of the multifaceted roles of retinoic acid in embryonic development. Compounds like AGN 193109 and BMS-189453 have provided researchers with the ability to pharmacologically perturb the RA signaling pathway with temporal precision, revealing critical windows for RA action in processes ranging from neural patterning to organogenesis and gametogenesis. The data and protocols presented in this guide offer a starting point for researchers aiming to utilize these powerful tools in their own developmental biology studies. Future research will likely focus on the development of even more specific antagonists for individual RAR isotypes and their application in sophisticated in vivo and in vitro model systems to further unravel the complexities of retinoid signaling in development and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

The Utilization of AGN 194078 for Neuronal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to AGN 194078 and its Mechanism of Action

This compound is a synthetic retinoid that exhibits high selectivity as an agonist for the retinoic acid receptor alpha (RARα). RARs, in partnership with retinoid X receptors (RXRs), function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis. The activation of RARα is known to be a critical step in initiating the cascade of gene expression that commits stem cells to a neuronal fate.[1][2]

The selectivity of this compound for RARα makes it a valuable tool for dissecting the specific role of this receptor isotype in neurogenesis, potentially offering more precise control over the differentiation process compared to pan-RAR agonists like all-trans retinoic acid (ATRA).

Quantitative Data: Receptor Selectivity of this compound

The following table summarizes the known quantitative data regarding the binding affinity and transcriptional activation of human retinoic acid receptors by this compound.

| Receptor Isotype | Binding Affinity (Kd) (nM) | Transcriptional Activation (EC50) (nM) |

| RARα | 3 | 112 |

| RARβ | >10,000 | >10,000 |

| RARγ | 5600 | >10,000 |

Data compiled from publicly available chemical supplier information.

Postulated Signaling Pathway of this compound in Neuronal Differentiation

The binding of this compound to RARα is expected to initiate a signaling cascade that mirrors the early stages of retinoic acid-induced neuronal differentiation. Upon activation, the RARα/RXR heterodimer binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription. This leads to the upregulation of proneural genes and the suppression of pluripotency markers.

Experimental Protocols for Neuronal Differentiation using this compound

While no specific protocols for this compound in neuronal differentiation have been published, the following methodologies are extrapolated from studies using the RARα agonist BMS753 and general retinoic acid-based differentiation protocols.[3][4] Researchers should optimize these protocols for their specific cell lines and experimental goals.

Cell Culture and Maintenance of Pluripotent Stem Cells

Human induced pluripotent stem cells (hiPSCs) or embryonic stem cells (ESCs) should be cultured on a suitable matrix (e.g., Matrigel or vitronectin) in a feeder-free medium (e.g., mTeSR1 or E8). Cells should be passaged regularly to maintain pluripotency and genomic stability.

Neuronal Induction Protocol

This protocol outlines a two-stage process for directed differentiation towards a neuronal lineage.

Stage 1: Neural Induction (4 days)

-

Cell Seeding: Plate pluripotent stem cells at a density that will result in 80-90% confluency at the start of differentiation.

-

Induction Medium: On Day 0, replace the maintenance medium with a neural induction medium (e.g., DMEM/F12 with N2 supplement) containing this compound. Based on the EC50 value and protocols for similar compounds, a starting concentration range of 100 nM to 1 µM of this compound is recommended for initial optimization.

-

Daily Medium Change: Perform a full medium change with fresh neural induction medium containing this compound daily for 4 days.

Stage 2: Neuronal Maturation (10+ days)

-

Maturation Medium: On Day 4, switch to a neuronal maturation medium (e.g., Neurobasal medium supplemented with B27, BDNF, GDNF, and ascorbic acid). This compound can be withdrawn at this stage, or its concentration can be reduced and further optimized.

-

Long-term Culture: Continue to culture the cells for at least 10 more days, performing half-medium changes every 2-3 days. The emergence of neuronal morphology, such as neurite outgrowth, should be monitored.

References

- 1. Retinoic acid signaling and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoids induce stem cell differentiation via epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs | Life Science Alliance [life-science-alliance.org]

- 4. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with the RXR Agonist Bexarotene

Disclaimer: The following application notes and protocols have been generated for Bexarotene, a well-characterized Retinoid X Receptor (RXR) agonist. This is due to the lack of publicly available scientific literature and protocols for a compound specifically named "AGN 194078." Bexarotene serves as a representative example for studying RXR signaling in vitro.

Introduction

Bexarotene is a third-generation synthetic retinoid that selectively binds to and activates Retinoid X Receptors (RXRs).[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5] Upon activation by a ligand like Bexarotene, these receptor complexes act as transcription factors that regulate the expression of genes involved in critical cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its role in these pathways, Bexarotene has been investigated for its anti-cancer properties and is approved for the treatment of cutaneous T-cell lymphoma (CTCL). In vitro studies with Bexarotene are crucial for understanding its mechanism of action and for identifying potential new therapeutic applications.

Mechanism of Action & Signaling Pathway

Bexarotene selectively activates RXR subtypes (RXRα, RXRβ, RXRγ). In the absence of a ligand, RXR heterodimers are bound to DNA at specific response elements and are associated with corepressor proteins that inhibit gene transcription. The binding of Bexarotene to the ligand-binding domain of RXR induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes that can, for example, induce cell cycle arrest or promote apoptosis in cancer cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bexarotene - Wikipedia [en.wikipedia.org]

- 3. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]

- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Determining the Optimal Concentration of AGN 194078 for NB4 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of AGN 194078, a selective Retinoic Acid Receptor alpha (RARα) agonist, for inducing the differentiation of the human acute promyelocytic leukemia (APL) cell line, NB4. This document outlines detailed experimental protocols for cell culture, differentiation induction, and assessment of cellular differentiation. Furthermore, it includes a summary of the underlying signaling pathways and provides structured tables for data presentation and comparison. While direct studies on this compound with NB4 cells are not extensively documented, this guide leverages its known potency as a RARα agonist to propose a robust experimental framework.

Introduction

The NB4 cell line, derived from a patient with acute promyelocytic leukemia (APL), is a cornerstone model for studying myeloid differentiation. APL is characterized by a chromosomal translocation, t(15;17), which results in the PML-RARα fusion protein. This oncoprotein disrupts normal myeloid differentiation by repressing the transcription of genes essential for maturation.

This compound is a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα), with a reported Kd of 3 nM and an EC50 of 112 nM for transcriptional activation through RARα.[1][2] Its high affinity and selectivity for RARα make it a valuable tool for investigating the therapeutic potential of RARα-mediated differentiation in APL and other malignancies. These protocols are designed to guide researchers in establishing the optimal concentration of this compound for inducing granulocytic differentiation in NB4 cells.

Data Presentation

Effective concentrations of retinoids for NB4 cell differentiation are typically in the nanomolar to micromolar range. Based on the known EC50 of this compound, a dose-response study is recommended.

Table 1: Recommended Concentration Range for this compound Dose-Response Study

| Concentration (nM) | Rationale |

| 10 | Below the reported EC50 to establish a baseline. |

| 50 | Approaching the EC50. |

| 100 | Near the reported EC50 (112 nM). |

| 200 | Above the EC50 to assess maximal response. |

| 500 | To observe potential saturation or off-target effects. |

| 1000 (1 µM) | A commonly used concentration for potent retinoids. |

Table 2: Expected Outcomes of NB4 Cell Differentiation

| Parameter | Undifferentiated NB4 Cells | Differentiated NB4 Cells (post-AGN 194078 treatment) |

| Morphology | Large, round cells with a high nuclear-to-cytoplasmic ratio and prominent nucleoli. | Smaller cell size, condensed and segmented nuclei, and the presence of cytoplasmic granules. |

| NBT Reduction | Negative (cells remain unstained). | Positive (cells develop dark blue formazan deposits). |

| CD11b Expression | Low to negative. | High expression. |

| Cell Proliferation | High proliferation rate. | Decreased proliferation rate and cell cycle arrest. |

Experimental Protocols

NB4 Cell Culture

Materials:

-

NB4 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (200 mM)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture NB4 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Maintain cell density between 2 x 105 and 1 x 106 cells/mL.

-

Passage cells every 2-3 days by diluting the cell suspension with fresh medium.

-

Monitor cell viability using Trypan Blue exclusion assay.

Induction of Differentiation with this compound

Materials:

-

This compound (stock solution in DMSO)

-

Cultured NB4 cells

-

Complete RPMI-1640 medium

-

6-well or 24-well tissue culture plates

Protocol:

-

Seed NB4 cells at a density of 2 x 105 cells/mL in tissue culture plates.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.

-

Treat the cells with the desired concentrations of this compound (refer to Table 1). Include a vehicle control (DMSO only).

-

Incubate the cells for 48 to 96 hours at 37°C in a 5% CO2 incubator.

Assessment of Differentiation

a) Morphological Analysis (May-Grünwald-Giemsa Staining)

Protocol:

-

After 96 hours of treatment, harvest the cells by centrifugation.

-

Prepare cytospin slides of the cell suspension.

-

Air-dry the slides and stain with May-Grünwald-Giemsa stain according to the manufacturer's protocol.

-

Examine the slides under a light microscope to observe changes in nuclear and cytoplasmic morphology.

b) Nitroblue Tetrazolium (NBT) Reduction Assay

Protocol:

-

After 72-96 hours of treatment, harvest the cells and resuspend in fresh medium at 1 x 106 cells/mL.

-

Add an equal volume of NBT solution (1 mg/mL NBT in PBS containing 200 nM Phorbol 12-myristate 13-acetate - PMA).

-

Incubate for 20-30 minutes at 37°C.

-

Count the number of NBT-positive (blue-black precipitate) cells out of at least 200 cells using a hemocytometer.

c) Flow Cytometry for CD11b Expression

Protocol:

-

After 48-72 hours of treatment, harvest approximately 5 x 105 cells per sample.

-

Wash the cells with ice-cold PBS containing 1% BSA.

-

Resuspend the cells in 100 µL of PBS/BSA and add a fluorescently labeled anti-CD11b antibody.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with PBS/BSA.

-

Resuspend the cells in 500 µL of PBS/BSA and analyze by flow cytometry.

Signaling Pathways and Visualizations

This compound, as a RARα agonist, is expected to mimic the action of All-Trans Retinoic Acid (ATRA) in APL cells. The binding of this compound to the RARα moiety of the PML-RARα fusion protein is hypothesized to induce a conformational change. This change leads to the dissociation of co-repressors and recruitment of co-activators, ultimately activating the transcription of target genes responsible for myeloid differentiation.

References

Preparing a Concentrated Stock Solution of AGN 194078: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a comprehensive protocol for the preparation, storage, and handling of a stock solution of AGN 194078, a selective retinoic acid receptor alpha (RARα) agonist.

Compound Specifications

Proper stock solution preparation begins with a thorough understanding of the compound's properties. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 403.42 g/mol | [1][2][3] |

| CAS Number | 321995-62-4 | [1][2] |

| Appearance | White to yellow solid | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (in Solvent) | -80°C for up to 6 months |

Solubility and Recommended Solvent

Safety Precautions

As a biologically active compound, appropriate safety measures must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 403.42 g/mol = 0.0040342 g = 4.03 mg

-

-

-

Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder. For 4.03 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable. Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.

Visualizing the Workflow and Logic

To further clarify the experimental process and its importance, the following diagrams have been generated.

References

Application Notes and Protocols for the Administration of a Therapeutic Agent in a Mouse Model of Kidney Disease

Audience: Researchers, scientists, and drug development professionals.

Note on "AGN 194078": Initial searches for the compound "this compound" in public scientific literature and databases did not yield specific information regarding its use in mouse models of kidney disease. Therefore, these application notes provide a generalized framework for the administration and evaluation of a hypothetical therapeutic agent in a widely used, robust mouse model of renal fibrosis, a key pathological feature of chronic kidney disease (CKD). The Unilateral Ureteral Obstruction (UUO) model is presented here as the exemplary model.

Introduction to the Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a well-established and highly reproducible surgical model used to study the mechanisms of progressive renal interstitial fibrosis.[1][2] Complete obstruction of one ureter leads to a rapid sequence of events in the obstructed kidney, including tubular dilation, interstitial inflammation, and the activation of fibrotic pathways, culminating in significant collagen deposition and scarring within 7 to 14 days.[1][2] This model is particularly useful for the rapid in vivo screening of potential anti-fibrotic therapies.[1] Since the contralateral kidney remains untouched, the animal's overall renal function is maintained, which improves survival and isolates the injury to the kidney of interest.

Quantitative Data Presentation

The following table is a template for summarizing quantitative data from a study evaluating a hypothetical therapeutic agent in the UUO mouse model.

| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + Therapeutic Agent (Dose 1) | UUO + Therapeutic Agent (Dose 2) |

| Animal Body Weight (g) | Baseline & Final | Baseline & Final | Baseline & Final | Baseline & Final |

| Obstructed Kidney Weight (mg) | N/A | Value ± SEM | Value ± SEM | Value ± SEM |